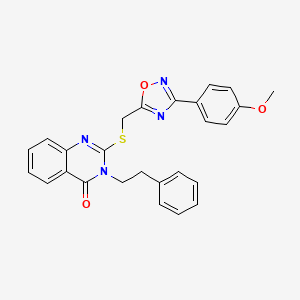
2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied for their anticancer properties, among other therapeutic potentials. The methoxyphenyl group and the oxadiazole moiety in the compound suggest modifications that could impact its biological activity and solubility.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions that may include the formation of C-C and C-N bonds, as well as the use of eco-friendly solvents and catalysts. For instance, a green synthetic procedure has been developed for the synthesis of related compounds, such as methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, which involves the use of deep eutectic solvents (DES) and microwave-induced synthesis . Similarly, a one-pot synthesis strategy has been employed for the synthesis of novel quinazolinone derivatives in water, highlighting the trend towards more environmentally friendly synthesis methods .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been elucidated, confirming the formation of the quinazolinone ring and providing insights into the ligand's behavior . The presence of substituents such as the methoxy group and the oxadiazole ring in the compound of interest could influence its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including interactions with hydroxylamine, leading to the formation of isoxazole or oxazole derivatives . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions. The title compound's thioether and oxadiazole groups may also participate in chemical reactions, potentially leading to the formation of new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, lipophilicity, and metabolic stability, are important for their pharmacokinetic profile and therapeutic efficacy. For instance, compound 2 from paper exhibited a balance between aqueous solubility and lipophilicity, as well as moderate metabolic stability in vivo. These properties are essential for the compound's ability to reach its target in the body and exert its pharmacological effect.
科学的研究の応用
Thermo-physical Characterization
A systematic study conducted by Godhani et al. (2013) focused on the thermophysical properties of 1,3,4-oxadiazole derivatives, including density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters. This research provides valuable insights into how structural modifications affect the Gibbs energy of activation, enthalpy of activation, and entropy of activation in solvents like chloroform and N,N-dimethylformamide (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Antimicrobial Activity
Research by Osarodion Peter Osarumwense (2022) explored the synthesis and antibacterial activity of quinazolinone derivatives, demonstrating significant activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests the potential of these compounds as antibacterial agents (Osarumwense, 2022).
Anticonvulsant and Antimicrobial Activities
A study on new thioxoquinazolinone derivatives by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored their anticonvulsant and antimicrobial activities. The findings highlighted broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and potent anticonvulsant activity, underscoring the therapeutic potential of these derivatives (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Eco-friendly Synthesis
Research on eco-friendly synthesis methods for quinazolinone derivatives has been conducted by Yadav, Vagh, and Jeong (2020), who developed a simple and efficient protocol for synthesizing these compounds in water. This approach presents a green chemistry alternative that is beneficial for environmental sustainability (Yadav, Vagh, & Jeong, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-32-20-13-11-19(12-14-20)24-28-23(33-29-24)17-34-26-27-22-10-6-5-9-21(22)25(31)30(26)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHHQSLSWXRKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

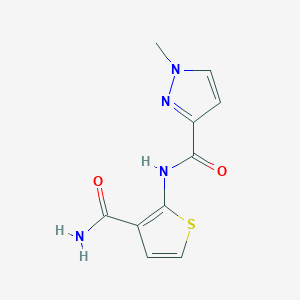
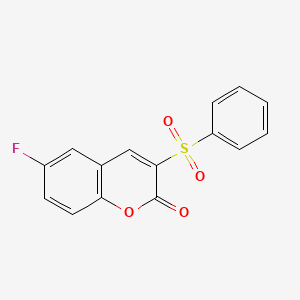
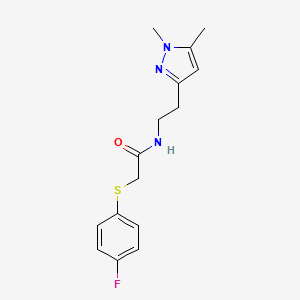
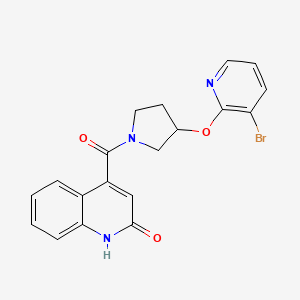
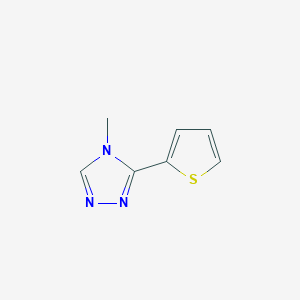
![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)
![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)
![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)
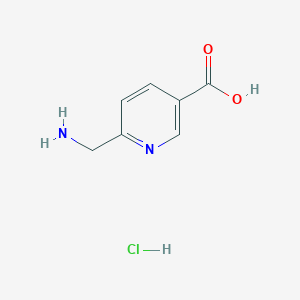
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)

![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)